N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide
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Overview
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamide derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Industry: It can be used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide can be compared with other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological properties.
Properties
CAS No. |
912770-89-9 |
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Molecular Formula |
C17H15ClN2O2S |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C17H15ClN2O2S/c1-3-22-13-6-4-11(5-7-13)16(21)20-17-19-15-10(2)8-12(18)9-14(15)23-17/h4-9H,3H2,1-2H3,(H,19,20,21) |
InChI Key |
MSZZFZXSSBUAFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3C)Cl |
Origin of Product |
United States |
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